2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c17-16(18,19)15-10-3-1-2-4-11(10)23(21-15)8-7-20-12(24)9-22-13(25)5-6-14(22)26/h1-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWYEGWTSANHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)CN3C(=O)CCC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and antinociceptive properties. This article reviews the biological activity of this compound based on various studies and highlights its mechanisms of action, efficacy in preclinical models, and metabolic stability.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₁₈F₃N₃O₄ |
| Molecular Weight | 327.22 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
| Melting Point | 65-67 °C |
Anticonvulsant Properties
Recent studies have indicated that derivatives of the 2,5-dioxopyrrolidin structure exhibit significant anticonvulsant activity. For instance, a related compound demonstrated an effective dose (ED50) in the maximal electroshock (MES) test of approximately 45.6 mg/kg. This activity is attributed to its ability to inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which play a crucial role in neuronal excitability and seizure propagation .
Antinociceptive Effects
In addition to anticonvulsant properties, the compound has shown promise in antinociceptive models. In studies involving formalin-induced pain and neuropathic pain models (e.g., oxaliplatin-induced neuropathic pain), the compound exhibited significant analgesic effects. The proposed mechanism involves antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors and modulation of sodium/calcium currents .
The biological activity of this compound is thought to involve multiple mechanisms:
- Calcium Channel Inhibition: The inhibition of Cav1.2 channels reduces calcium influx into neurons, thereby decreasing excitability and seizure activity.
- TRPV1 Antagonism: By blocking TRPV1 receptors, the compound may alleviate pain signals transmitted through nociceptive pathways.
Metabolic Stability
The metabolic profile of the compound indicates high stability when tested against human liver microsomes. Less than 4% conversion into hydroxylated metabolites was observed during metabolic studies, suggesting a favorable pharmacokinetic profile that may enhance its therapeutic potential .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Maximal Electroshock Test (MES) : A study reported that a derivative exhibited an ED50 value of 23.7 mg/kg in MES tests, indicating strong anticonvulsant properties comparable to existing medications .
- Pentylenetetrazole-Induced Seizures : The compound also demonstrated efficacy in pentylenetetrazole-induced seizure models with an ED50 value of 59.4 mg/kg .
- Pain Models : In formalin tests for tonic pain and other nociceptive models, significant analgesic effects were observed, reinforcing its potential as a multitargeted therapeutic agent for epilepsy and pain management .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. In vitro studies have shown that these derivatives possess activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The presence of functional groups in the structure is believed to enhance their interaction with microbial targets.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies have indicated potential interactions with key proteins involved in cancer progression, highlighting its promise as a lead compound for further development .
Anti-inflammatory Properties
In silico docking studies have suggested that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for developing anti-inflammatory drugs, particularly in conditions like asthma and arthritis where 5-LOX plays a critical role .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of the compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had MIC values significantly lower than those of conventional antibiotics like cefotaxime, indicating their potential as alternative antimicrobial agents .
| Compound | MIC Value (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 4 | Staphylococcus aureus |
| Compound B | 12 | Escherichia coli |
| Compound C | 8 | Bacillus subtilis |
Case Study 2: Anticancer Activity Assessment
In another investigation, the anticancer effects of the compound were evaluated using various cancer cell lines. The study utilized assays to measure cell viability post-treatment with different concentrations of the compound. The findings demonstrated a dose-dependent reduction in cell viability, suggesting its potential utility in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 20 |
Q & A
Q. What statistical methods identify outliers in biological activity datasets?
- Methodology :
- Grubbs’ test : Detect single outliers in dose-response curves.
- Principal Component Analysis (PCA) : Cluster compounds with anomalous activity profiles (e.g., high cytotoxicity but low target inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
